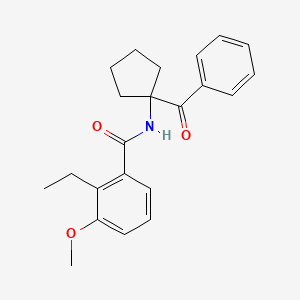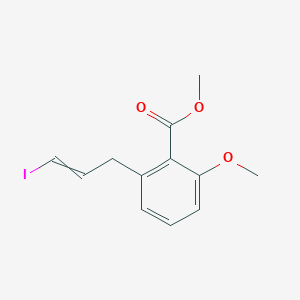![molecular formula C14H19N B12598594 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline CAS No. 874947-87-2](/img/structure/B12598594.png)
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline: is a complex organic compound with the molecular formula C14H19N . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline typically involves the reaction of trans-decalin-2-one with various reagents . One common method includes the use of morpholine enamines derived from trans-decalin-2-one, which react with β-nitrostyrene and phenyl vinyl ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using in the presence of a like .
Substitution: Substitution reactions may involve or using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of neurological disorders and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes , modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Methoxy-5a-methyl-5,5a,7,8,8a,8b,9,10-octahydrobenzo[def]cyclopenta[b]carbazol-6(4H)-one
- (3aS,5aR,6S,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-2-one
Uniqueness: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline stands out due to its specific structural features, which confer unique reactivity and stability
Propiedades
Número CAS |
874947-87-2 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
5a-methyl-6,7,8,9,9a,10-hexahydro-5H-benzo[g]quinoline |
InChI |
InChI=1S/C14H19N/c1-14-7-3-2-6-12(14)9-13-11(10-14)5-4-8-15-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Clave InChI |
QMISCKBURSRBDD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1CC3=C(C2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
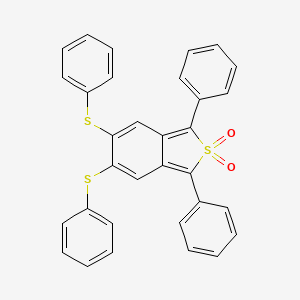
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
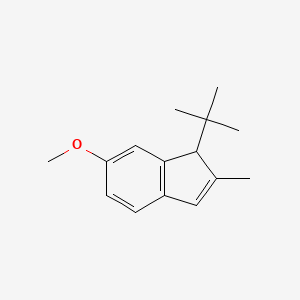
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)

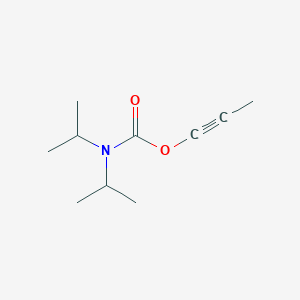
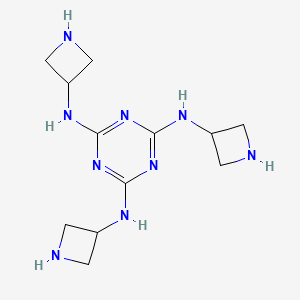
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
